1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with chlorophenyl, trifluoromethyl, and carboxamide groups, making it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals and agrochemicals . .
Mode of Action
The mode of action refers to how the compound interacts with its target. For instance, it could inhibit or activate the target, leading to changes in cellular processes. The trifluoromethyl group in the compound might interact with carbon-centered radical intermediates .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. The trifluoromethylation of carbon-centered radical intermediates is one possible pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, visible light irradiation can induce trifluoromethylation of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions, often using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs. The use of automated reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
Medicinally, this compound is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its interactions with specific enzymes and receptors are of particular interest in the development of new drugs.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-6-oxo-4-(methyl)-N-[3-(methyl)phenyl]pyridazine-3-carboxamide
- 1-(4-bromophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(fluoromethyl)phenyl]pyridazine-3-carboxamide
Uniqueness
The presence of both chlorophenyl and trifluoromethyl groups in 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N3O2/c20-11-4-6-13(7-5-11)29-15(30)9-14(19(24,25)26)16(28-29)17(31)27-12-3-1-2-10(8-12)18(21,22)23/h1-9H,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFAHEOYAMRVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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